molecular formula C8H9BrN2O B1270045 3-Bromo-4-methylbenzohydrazide CAS No. 515143-79-0

3-Bromo-4-methylbenzohydrazide

Cat. No. B1270045
M. Wt: 229.07 g/mol
InChI Key: SVZACRLLIPEQOC-UHFFFAOYSA-N
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Description

The chemical compound 3-Bromo-4-methylbenzohydrazide falls into the category of benzohydrazide derivatives, which are known for their wide range of chemical and biological activities. The significance of such compounds lies in their structural versatility, which allows for various chemical modifications leading to a vast array of chemical and physical properties.

Synthesis Analysis

While specific synthesis methods for 3-Bromo-4-methylbenzohydrazide are not detailed in the available literature, related compounds provide insight into common synthetic routes. Typically, benzohydrazide derivatives are synthesized through the condensation reaction of appropriate benzoyl chlorides with hydrazine or its derivatives. The presence of the bromo- and methyl- groups in specific positions on the benzene ring likely requires targeted modifications of starting materials or the use of specific catalysts to achieve the desired substitution pattern (Chantrapromma et al., 2015).

Molecular Structure Analysis

Chemical Reactions and Properties

Benzohydrazide derivatives undergo a variety of chemical reactions, primarily due to the reactivity of the hydrazide group and the influence of substituents on the aromatic ring. They can participate in cycloaddition reactions, serve as ligands in coordination chemistry, and undergo nucleophilic substitution reactions. The bromo- and methyl- groups in 3-Bromo-4-methylbenzohydrazide would influence its reactivity patterns, potentially leading to selective bromination or methylation reactions under specific conditions.

Physical Properties Analysis

The physical properties of benzohydrazide derivatives vary widely depending on their molecular structure. Factors such as molecular weight, crystallinity, and the presence of functional groups significantly affect their melting points, solubility, and stability. The specific physical properties of 3-Bromo-4-methylbenzohydrazide would depend on its precise molecular arrangement and intermolecular interactions within the crystal lattice.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the functional groups present in benzohydrazide derivatives. The electron-withdrawing bromo group and the electron-donating methyl group in 3-Bromo-4-methylbenzohydrazide would impact its electronic structure, potentially affecting its reactivity in condensation reactions, nucleophilic substitutions, and its behavior as a ligand in metal complexes.

For more in-depth information and specific details on related compounds, the following references provide valuable insights into the synthesis, structure, and properties of benzohydrazide derivatives and can serve as a basis for further research on 3-Bromo-4-methylbenzohydrazide:

  • Chantrapromma et al., 2015: Synthesis and antibacterial properties of 4-bromobenzohydrazide derivatives and crystal structure of (E)-N′-((1H-indol-3-yl)methylene)-4-bromobenzohydrazide. Link to paper.
  • Hai-yun Zhu, 2011: Synthesis, Characterization, and Crystal Structures of 3-bromo-N′-(2-methoxybenzylidene)benzohydrazide and N′-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide. Link to paper.

Scientific Research Applications

Cancer Research

3-Bromo-4-methylbenzohydrazide derivatives have been studied for their potential in cancer treatment. A 2021 study identified these compounds as mTOR inhibitors, which can induce autophagic cell death and apoptosis in triple-negative breast cancer (TNBC) cells. This finding suggests a promising avenue for developing new treatments for TNBC, a particularly aggressive form of breast cancer (Xu et al., 2021).

Antimicrobial Properties

Research conducted in 2020 on vanadium(V) complexes derived from bromo and chloro-substituted hydrazones, including derivatives of 3-Bromo-4-methylbenzohydrazide, demonstrated their potential antimicrobial properties. These complexes were effective against various bacteria and fungi, indicating their potential use in combating microbial infections (Sun et al., 2020).

Safety And Hazards

3-Bromo-4-methylbenzohydrazide is labeled as an irritant . More detailed safety and hazard information is not provided in the search results.

properties

IUPAC Name

3-bromo-4-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-2-3-6(4-7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZACRLLIPEQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362562
Record name 3-bromo-4-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methylbenzohydrazide

CAS RN

515143-79-0
Record name 3-bromo-4-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-methylbenzohydrazide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of methyl-3-bromo-4-methylbenzoate (5.0 g, 21.8 mmol, 1.0 eq) and hydrazine hydrate (5 mL, 99 mmol, 4.5 eq) in methanol (50 mL) was heated to 80° C. overnight. The reaction mixture was cooled to room temperature and filtered. The filtrate was evaporated under vacuum. The residue was taken in ethyl acetate (100 mL) and washed with water (2×50 mL), brine (50 mL), dried (Na2SO4) and filtered. The filtrate was evaporated under reduced pressure to afford 2.5 g (50%) of the desired product as a white solid. 1HNMR (400 MHz, DMSO-d6) δ 9.84 (s, 1H, D2O exchangeable), 8.02 (d, J=1.0 Hz, 1H), 7.74 (dd, J=1.0, 8.0 Hz, 1H), 7.44 (d, J=8.0 Hz, 1H), 3.35 (s, 2H, D2O exchangeable), 2.38 (s, 3H); ESI-MS (m/z) 229, 231 [(MH)+, Br79,81].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
50%

Synthesis routes and methods II

Procedure details

Step-3: 5-(3-Bromo-4-methylphenyl)-3-methyl-1,3,4-oxadiazol-2(3H)-one: A mixture of 5-(3-bromo-4-methylphenyl)-1,3,4-oxadiazol-2(3H)-one (400 mg, 1.57 mmol, 1.0 eq), methyl iodide (0.2 mL, 3.15 mmol, 2.0 eq) and potassium carbonate (210 mg, 3.15 mmol, 2.0 eq) in DMF (10 mL) was stirred at room temperature for 24 h. Water (50 mL) was added to the reaction mixture followed by ethyl acetate (30 mL). The layers were separated and the aqueous layer was extracted with ethyl acetate (2×20 mL). The combined organic layers were washed with water (2×25 mL), brine (20 mL), dried (Na2SO4) and filtered. The filtrate was concentrated under vacuum to afford 400 mg of the desired product as a white solid. 1HNMR (400 MHz, DMSO-d6) δ 7.90 (d, J=2.0 Hz, 1H), 7.70 (dd, J=8.0, 2.0 Hz, 1H), 7.54 (d, J=8.0 Hz, 1H), 3.40 (s, 3H), 2.41 (s, 3H); ESI-MS (m/z) 269, 271 [(MH)+, Br79,81].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Xu, J Zhang, C Yang, R Pluta, G Wang, T Ye… - European Journal of …, 2021 - Elsevier
Triple negative breast cancer (TNBC) has a worse prognosis than other types of breast cancer due to its special biological behavior and clinicopathological characteristics. TNBC cell …
Number of citations: 7 www.sciencedirect.com
NR Khedkar, NR Irlapatti, D Dadke… - Journal of Medicinal …, 2021 - ACS Publications
… To a stirred and 0 C cooled solution of substituted 3-bromo-4-methylbenzohydrazide (60) (13.1 mmol, 1.0 equiv) and diisopropylethylamine (DIPEA, 26.8 mmol, 2.0 equiv) in DCM (20 …
Number of citations: 4 pubs.acs.org
S Srivastava, AK Srivastava, A Siddiqui
Number of citations: 0

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